3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
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Overview
Description
3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features both a benzylsulfonyl group and an imidazole ring
Preparation Methods
The synthesis of 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under nickel-catalyzed conditions.
Introduction of the benzylsulfonyl group: This step involves the sulfonylation of a benzyl group, which can be done using reagents like benzyl chloride and sodium sulfite.
Coupling of the two fragments: The final step involves coupling the imidazole-containing fragment with the benzylsulfonyl-containing fragment under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various chemical reactions:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with imidazole rings.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials, such as liquid crystals and polymers.
Biological Studies: It can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole moiety.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the benzylsulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar compounds to 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide include:
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: This compound also contains an imidazole ring but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(3-imidazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C16H21N3O3S/c20-16(18-8-4-10-19-11-9-17-14-19)7-12-23(21,22)13-15-5-2-1-3-6-15/h1-3,5-6,9,11,14H,4,7-8,10,12-13H2,(H,18,20) |
InChI Key |
JQSOIWJWHPNJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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